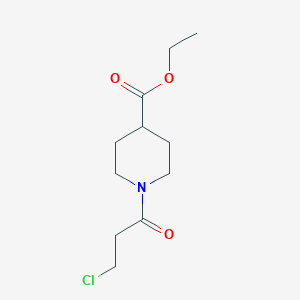

Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate is a chemical compound that is likely to be an intermediate in the synthesis of various organic molecules. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures and functionalities are discussed. These compounds are typically used in the pharmaceutical industry for the development of antibacterial agents and other medicinal purposes.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include esterification, cyclization, and substitution reactions. For instance, the synthesis of 4-ethyl formate piperidine uses piperidine-4-carboxylic acid and ethanol, undergoing esterification with reagents like thionyl chloride and trimethylchlorosilane to achieve high yields and purity . Similarly, the preparation of other complex molecules often involves the use of piperidine as a catalyst or as a part of the molecular structure, indicating the versatility of piperidine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate is often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR. X-ray crystallography is also employed to unambiguously assign the structures of synthesized compounds . These techniques are crucial for verifying the correct molecular architecture, which is essential for the desired biological activity.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including cyclization and substitution, to form a diverse array of products. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine leads to the formation of different heterocyclic compounds . Additionally, the Dieckmann-type cyclization is mentioned as a method to synthesize naphthyridine derivatives, which can further react with nucleophiles such as pyrrolidine and piperidine . These reactions are indicative of the reactivity of piperidine-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect properties such as solubility, boiling point, and reactivity. The high purity of synthesized compounds, as mentioned in the synthesis of 4-ethyl formate piperidine, suggests that these compounds can be obtained in a form suitable for further chemical manipulation or biological testing .

科学的研究の応用

Synthesis and Intermediates in Organic Chemistry

Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate is utilized as a starting material in various synthetic processes. For instance, it's used in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing its versatility as a building block in organic chemistry. The process involves amidation, Friedel-Crafts acylation, and hydration, indicating its utility in complex organic reactions (Zheng Rui, 2010).

Anticancer Research

This compound also finds application in anticancer research. A study demonstrated the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, assessing their potential as anticancer agents. The compounds exhibited significant cytotoxicity, highlighting the role of ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate in developing novel anticancer therapies (A. Rehman et al., 2018).

Microbial Reduction Processes

The compound's utility is further emphasized in microbial reduction processes. A study explored its microbial reduction by various organisms, producing ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, a compound with high diastereo- and enantioselectivities. This indicates its potential in stereospecific and microbial reduction applications (Zhiwei Guo et al., 2006).

Development of Antibacterial Agents

Additionally, ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate is used in synthesizing various antibacterial agents. For example, a study focusing on the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives revealed its role in creating potent antibacterial agents (T. Miyamoto et al., 1987).

特性

IUPAC Name |

ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO3/c1-2-16-11(15)9-4-7-13(8-5-9)10(14)3-6-12/h9H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAVOJRSNJZSIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391556 |

Source

|

| Record name | Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |

CAS RN |

349404-53-1 |

Source

|

| Record name | Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1273253.png)

![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1273260.png)

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)

![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)